molecular formula C9H6FNO B2513655 2-Fluoroquinolin-7-ol CAS No. 1261802-02-1

2-Fluoroquinolin-7-ol

Cat. No.: B2513655
CAS No.: 1261802-02-1
M. Wt: 163.151
InChI Key: VDSHNXNIGOYZFN-UHFFFAOYSA-N
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Description

2-Fluoroquinolin-7-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinolin-7-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoroquinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroquinolin-7-ol involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of bacterial infections.

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: 2-Fluoroquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-fluoroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSHNXNIGOYZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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